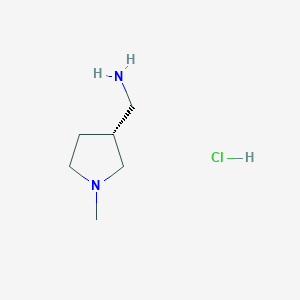
(R)-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₆H₁₅ClN₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride typically involves the reaction of ®-1-methylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves:
Starting Material: ®-1-methylpyrrolidine.
Reagents: Formaldehyde and hydrogen chloride.
Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity ®-1-methylpyrrolidine, formaldehyde, and hydrogen chloride.
Reaction Setup: Continuous flow reactors with precise temperature and pressure control.
Purification: The product is purified using crystallization techniques to obtain the hydrochloride salt in high purity.
化学反应分析
Types of Reactions
®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of ®-(1-Methylpyrrolidin-3-yl)methanamine.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
科学研究应用
®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity. The pathways involved include:
Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access.
相似化合物的比较
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
(S)-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride: The enantiomer of the compound .
Uniqueness
®-(1-Methylpyrrolidin-3-yl)methanamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ®-configuration allows for selective interactions with chiral receptors and enzymes, making it valuable in asymmetric synthesis and chiral drug development.
属性
分子式 |
C6H15ClN2 |
|---|---|
分子量 |
150.65 g/mol |
IUPAC 名称 |
[(3R)-1-methylpyrrolidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-8-3-2-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m1./s1 |
InChI 键 |
QKYJYFADIGZPFZ-FYZOBXCZSA-N |
手性 SMILES |
CN1CC[C@@H](C1)CN.Cl |
规范 SMILES |
CN1CCC(C1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B13673838.png)
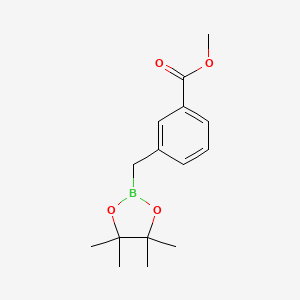
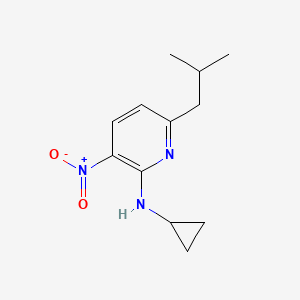
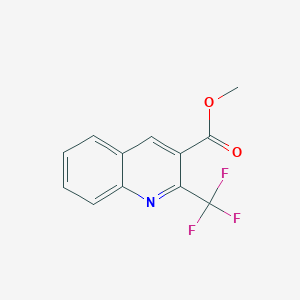
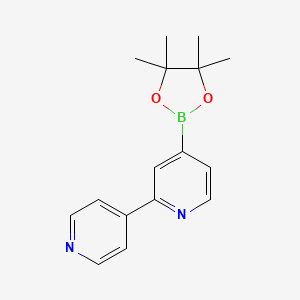


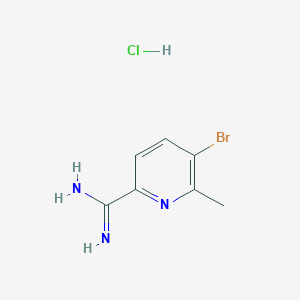
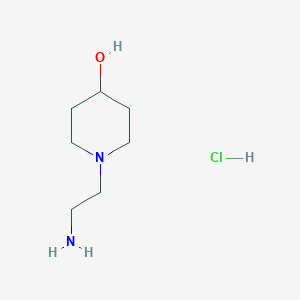
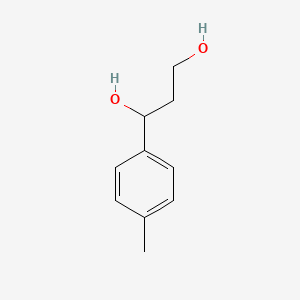
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
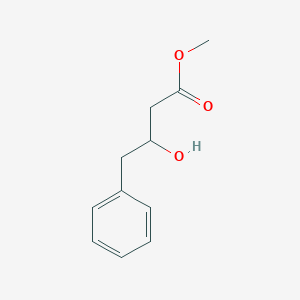
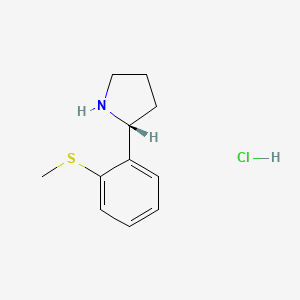
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B13673914.png)
